![molecular formula C26H19ClN2O3 B14156467 5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide CAS No. 733798-70-4](/img/structure/B14156467.png)
5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a benzoxazole moiety, and a chlorophenyl group, making it a unique structure for studying chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid derivative, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The benzoxazole moiety is then synthesized separately and coupled with the furan derivative using amide bond formation techniques. Common reagents used in these reactions include chlorinating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan ring can participate in hydrogen bonding or π-π stacking interactions. These combined effects contribute to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
5-(3-chlorophenyl)-N-[2-methyl-5-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide: Lacks the 6-methyl group on the benzoxazole moiety.
5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the 6-methyl group on the benzoxazole moiety and the furan ring in 5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide distinguishes it from similar compounds. These structural features can influence its chemical reactivity and biological interactions, making it a unique compound for research purposes.
特性
CAS番号 |
733798-70-4 |
|---|---|
分子式 |
C26H19ClN2O3 |
分子量 |
442.9 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H19ClN2O3/c1-15-6-9-20-24(12-15)32-26(29-20)18-8-7-16(2)21(14-18)28-25(30)23-11-10-22(31-23)17-4-3-5-19(27)13-17/h3-14H,1-2H3,(H,28,30) |
InChIキー |
QCOYAXDBPFEFHE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


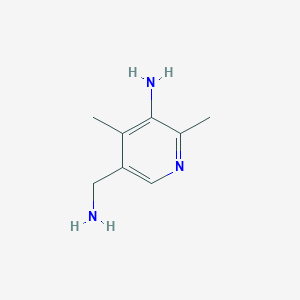
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)
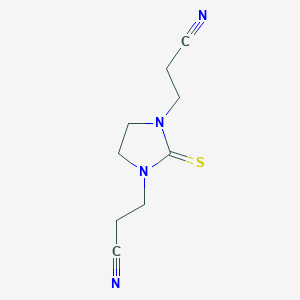
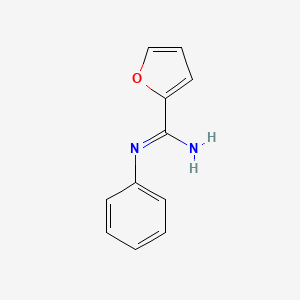
![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)

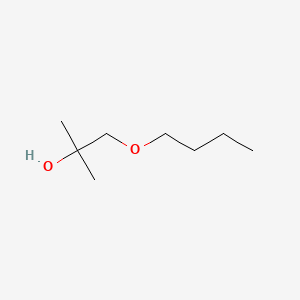
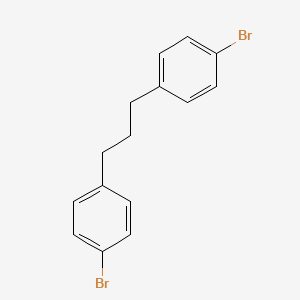
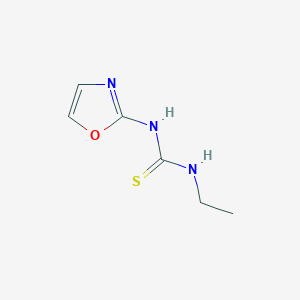
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)
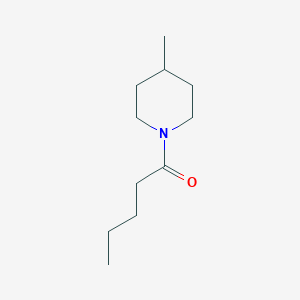

![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
